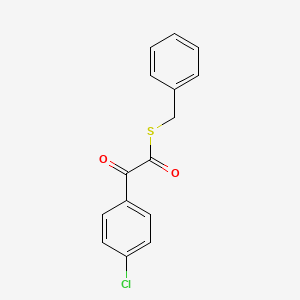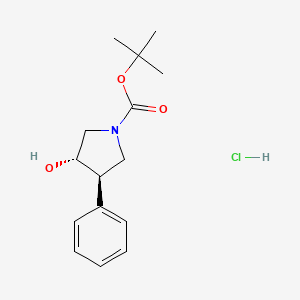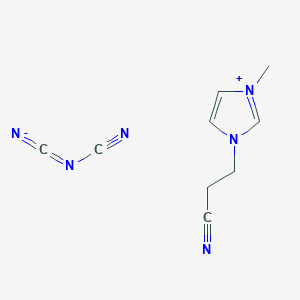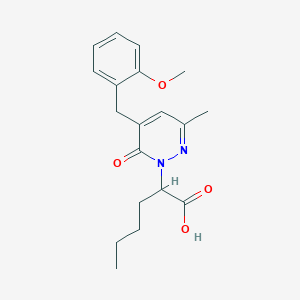
2-Methoxy-5-(methylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the second position and a methylamino group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylamino)benzonitrile typically involves the nitration of 2-methoxybenzonitrile followed by reduction and methylation. One common method includes:
Nitration: 2-Methoxybenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced products.
Substitution: The methoxy and methylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(methylamino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzonitrile: Lacks the methylamino group, making it less reactive in certain substitution reactions.
5-Methylamino-2-nitrobenzonitrile: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
2-Methoxy-4-(methylamino)benzonitrile: The position of the methylamino group is different, affecting its chemical properties and reactivity.
Uniqueness
2-Methoxy-5-(methylamino)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-methoxy-5-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,11H,1-2H3 |
Clave InChI |
BVALAQPADCMEBT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)







![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)



